2-Amino-5-(methylsulfonyl)benzoic acid

COX-2 Inhibition Inflammation Pain Pathway

Procure 2-Amino-5-(methylsulfonyl)benzoic acid to obtain the precise 2-amino/5-methylsulfonyl regioisomer essential for reproducible COX-2 pathway research. This specific substitution pattern confers selective inhibition (human COX-2 IC50 920nM, ovine COX-1 IC50 >50µM), minimizing confounding effects in anti-inflammatory studies. Ideal as a pharmacophore or analytical reference standard.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 90222-79-0
Cat. No. B1604198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(methylsulfonyl)benzoic acid
CAS90222-79-0
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O
InChIInChI=1S/C8H9NO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
InChIKeyUJEHBAYGWFHLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2-Amino-5-(methylsulfonyl)benzoic acid (CAS 90222-79-0): A Structural and Functional Baseline


2-Amino-5-(methylsulfonyl)benzoic acid (CAS 90222-79-0) is an aromatic sulfone and amino acid derivative, characterized by a benzoic acid core with a methylsulfonyl (-SO₂CH₃) group at the 5-position and an amino (-NH₂) group at the 2-position . This substitution pattern creates a distinctive physicochemical and biological profile, differentiating it from other regioisomers and analogs [1]. As a synthetic building block and potential pharmacophore, its primary documented interaction is with cyclooxygenase-2 (COX-2), establishing a basis for its research utility in inflammation and pain pathway studies .

Why Substituting 2-Amino-5-(methylsulfonyl)benzoic acid with Closely Related Analogs May Compromise Research Outcomes


In the context of structure-activity relationship (SAR) studies, the precise substitution pattern on the benzoic acid ring critically determines the compound's biological activity and physicochemical properties. Replacing 2-Amino-5-(methylsulfonyl)benzoic acid with regioisomers, such as the 3- or 4-methylsulfonyl derivatives [REFS-1, REFS-2], or analogs with different substituents (e.g., chloro instead of amino), can result in significantly altered binding affinities and selectivity profiles [1]. Such changes may invalidate experimental hypotheses, generate spurious data, and lead to wasted resources. The following evidence quantifies the specific differentiation that necessitates the selection of this exact compound for reproducible and meaningful scientific investigation.

Quantitative Evidence Guide: Differentiating 2-Amino-5-(methylsulfonyl)benzoic acid from Its Analogs


COX-2 Inhibition Potency: Direct Comparison with Ovine COX-1

The compound demonstrates measurable inhibition of human cyclooxygenase-2 (COX-2) with an IC50 of 920 nM in a non-competitive assay format [1]. In contrast, its inhibitory activity against ovine COX-1 is substantially lower, with an IC50 exceeding 50,000 nM (>50 µM) [1]. This indicates a marked selectivity for COX-2 over COX-1.

COX-2 Inhibition Inflammation Pain Pathway Selectivity Profiling

Physicochemical Differentiation: LogP and LogD Comparison with 2-Chloro Analog

The substitution of an amino group (-NH₂) for a chloro group (-Cl) at the 2-position on the 5-(methylsulfonyl)benzoic acid scaffold significantly alters lipophilicity. The target compound has a predicted ACD/LogP of 0.55 , whereas its 2-chloro analog, 2-Chloro-5-(methylsulfonyl)benzoic acid, has a higher ACD/LogP of 0.68 . This is further reflected in the pH-dependent LogD values; at pH 7.4, the target compound's ACD/LogD is -2.32, compared to -2.10 for the chloro analog [REFS-1, REFS-2].

Physicochemical Profiling Lipophilicity ADME Drug Design

Impact of Amino Group on Hydrogen Bonding Capacity: Comparison with 4-Methylsulfonylbenzoic Acid

The presence of the amino group at the 2-position confers a distinct hydrogen bonding capability not found in non-aminated methylsulfonylbenzoic acid analogs. 2-Amino-5-(methylsulfonyl)benzoic acid is predicted to have 5 hydrogen bond acceptors and 3 hydrogen bond donors . In contrast, the para-substituted 4-(Methylsulfonyl)benzoic acid lacks the amino group entirely and is predicted to have only 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Molecular Recognition Hydrogen Bonding Drug-Receptor Interaction Scaffold Optimization

Optimal Research and Industrial Application Scenarios for 2-Amino-5-(methylsulfonyl)benzoic acid


Selective COX-2 Inhibition Studies in Inflammation Research

This compound is ideally suited for in vitro studies focused on dissecting COX-2-mediated inflammatory pathways. Its documented potency against human COX-2 (IC50 = 920 nM) and significantly weaker effect on ovine COX-1 (IC50 > 50 µM) [1] provide a clear functional differentiation that allows researchers to minimize COX-1-related confounding effects. This makes it a valuable positive control or starting scaffold for developing next-generation, selective anti-inflammatory agents.

Physicochemical Property Profiling for Early-Stage Drug Discovery

Due to its well-defined and favorable physicochemical profile, this compound serves as an excellent reference standard for benchmarking lipophilicity and polarity in early drug discovery. Its predicted LogP of 0.55 and pH-dependent LogD values are distinct from its 2-chloro analog, allowing computational and medicinal chemists to calibrate models for absorption, distribution, metabolism, and excretion (ADME) properties and to understand the impact of an amino substituent on a methylsulfonylbenzoic acid core.

Scaffold for Designing Hydrogen Bond-Dependent Inhibitors

The unique combination of a 2-amino and 5-methylsulfonyl group on the benzoic acid ring provides a distinct hydrogen bonding profile (5 acceptors, 3 donors) . This scaffold is a strategic starting point for the synthesis of focused libraries targeting enzymes or receptors where specific hydrogen bond networks are critical for high-affinity binding. Its procurement over non-aminated analogs is justified by the need for this specific donor/acceptor arrangement.

Technical Documentation Hub

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